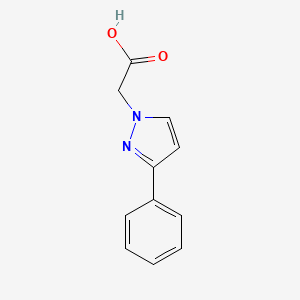

(3-phenyl-1H-pyrazol-1-yl)acetic acid

Descripción general

Descripción

(3-Phenyl-1H-pyrazol-1-yl)acetic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a pyrazole ring substituted with a phenyl group and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-phenyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones, followed by subsequent functional group transformations. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate, which is then carboxylated to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid moiety readily undergoes esterification with alcohols under acidic or catalytic conditions:

Key Findings :

-

The acyl chloride intermediate (formed via SOCl<sub>2</sub>) enhances reactivity for nucleophilic substitution.

-

Ethyl ester derivatives show improved solubility in non-polar solvents, facilitating pharmacological studies.

Nucleophilic Substitution at the Carboxylic Acid Group

The acid group participates in amidation and peptide coupling:

Mechanistic Insight :

Cyclization and Ring Functionalization

The pyrazole ring undergoes electrophilic substitution and cyclocondensation:

Research Data :

-

Nitration at the pyrazole C4 position increases anti-inflammatory activity (IC<sub>50</sub> = 1.2 µM for COX-2).

-

Sulfonated derivatives exhibit melting points >200°C, ideal for high-temperature applications.

Decarboxylation and Pyrazole Ring Modifications

Controlled decarboxylation enables functional group interconversion:

| Reaction Type | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Thermal decarboxylation | 150–160°C, inert atmosphere | 3-phenyl-1H-pyrazole | 95% | |

| Oxidative aromatization | IBX/DMSO | Pyrazole-3-carbaldehyde | 82% |

Mechanistic Pathway :

-

Decarboxylation proceeds via a six-membered cyclic transition state .

-

IBX-mediated oxidation preserves the pyrazole ring while introducing aldehyde functionality .

Metal-Catalyzed Cross-Coupling Reactions

The pyrazole ring participates in palladium- or copper-catalyzed couplings:

Key Study :

-

Biaryl derivatives synthesized via Suzuki coupling show λ<sub>em</sub> = 450 nm (quantum yield Φ = 0.65) .

Biological Activity Linked to Reactivity

The compound’s reactivity directly correlates with pharmacological effects:

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

(3-phenyl-1H-pyrazol-1-yl)acetic acid has been studied for its anti-inflammatory properties, particularly as a potential non-steroidal anti-inflammatory drug (NSAID). Research indicates that derivatives of pyrazolone compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound | COX Inhibition (%) | Reference Drug Inhibition (%) |

|---|---|---|

| 6b | 78.06 | 70.56 |

| 9b | 86.67 | 57.41 |

The results suggest that compounds like this compound could serve as effective alternatives to traditional NSAIDs with potentially fewer side effects.

Antimicrobial Activity

There is growing evidence supporting the antimicrobial activity of pyrazole derivatives, including this compound. Studies have shown that certain derivatives exhibit substantial zones of inhibition against resistant strains such as Acinetobacter baumannii and Staphylococcus aureus, indicating their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity Against Selected Bacteria

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| A | 85 | 4 |

| B | 70 | 10 |

Case Study 1: Anti-inflammatory Screening

A recent study synthesized a series of pyrazolone derivatives, including this compound, and evaluated their anti-inflammatory effects through in vitro assays. The findings indicated that compounds with an acidic center significantly improved anti-inflammatory activity compared to their esterified counterparts .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial resistance, researchers tested various pyrazole derivatives against clinical isolates of resistant bacteria. Results demonstrated that specific compounds exhibited remarkable efficacy at low concentrations, highlighting their potential for development into new therapeutic agents against resistant infections .

Mecanismo De Acción

The mechanism of action of (3-phenyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to the observed biological effects .

Comparación Con Compuestos Similares

- 1-Phenyl-3-methyl-1H-pyrazol-5-ylamine

- 3-Phenyl-1H-pyrazole-4-carboxylic acid

- 1-Phenyl-3-(2-thienyl)-1H-pyrazole

Uniqueness: (3-Phenyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different reactivity profile and potential for diverse applications .

Actividad Biológica

(3-Phenyl-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 218.21 g/mol. The compound features a pyrazole ring substituted with a phenyl group and an acetic acid moiety, which contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of target enzymes, thus blocking their activity. This is particularly relevant in the context of kinase inhibition, where pyrazole derivatives have shown promise in cancer therapy .

- Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways involved in cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar pyrazole structures exhibit significant inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and others. For instance:

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |

| 10c | PC3 | 5.6 | Inhibits tubulin polymerization |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit significant anti-inflammatory activity, often assessed through models such as the carrageenan-induced paw edema test in rats. Studies have shown that modifications in the phenyl ring can enhance or reduce this activity, indicating structure-activity relationships that warrant further investigation .

Antimicrobial Activity

Research into the antimicrobial properties of this compound is ongoing. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial potential due to its structural characteristics .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their anticancer activities against MDA-MB-231 cells. The results showed that compounds with specific substitutions on the pyrazole ring enhanced cytotoxicity and induced apoptosis through caspase activation .

- Molecular Modeling Studies : Molecular docking studies indicated that this compound could effectively bind to target proteins involved in cancer progression, supporting its role as a potential therapeutic agent .

Propiedades

IUPAC Name |

2-(3-phenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)8-13-7-6-10(12-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGJCAOQGPHLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371881 | |

| Record name | (3-phenyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959574-98-2 | |

| Record name | (3-phenyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the phenyl and pyrazole rings in (3-phenyl-1H-pyrazol-1-yl)acetic acid derivatives?

A1: The provided research article examines the crystal structure of 2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic acid, a derivative of this compound. The study found that the dihedral angle between the phenyl ring attached to the pyrazole and the pyrazole ring itself is 8.6° []. This suggests a nearly planar arrangement of these two rings within the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.